1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2728499-18-9
VCID: VC11491985
InChI: InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H
SMILES:
Molecular Formula: C10H14ClNS
Molecular Weight: 215.74 g/mol

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride

CAS No.: 2728499-18-9

Cat. No.: VC11491985

Molecular Formula: C10H14ClNS

Molecular Weight: 215.74 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride - 2728499-18-9

Specification

CAS No. 2728499-18-9
Molecular Formula C10H14ClNS
Molecular Weight 215.74 g/mol
IUPAC Name 3,4-dihydro-2H-thiochromen-6-ylmethanamine;hydrochloride
Standard InChI InChI=1S/C10H13NS.ClH/c11-7-8-3-4-10-9(6-8)2-1-5-12-10;/h3-4,6H,1-2,5,7,11H2;1H
Standard InChI Key FECXATMOLVNEMF-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C=CC(=C2)CN)SC1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzothiopyran core (a benzene ring fused to a six-membered thiopyran ring containing one sulfur atom) substituted with an aminomethyl group (-CH2NH2) at the 6-position. The hydrochloride salt forms via protonation of the primary amine, resulting in improved stability and solubility. Key structural features include:

PropertyValue
Molecular FormulaC10H14ClNS
Molecular Weight215.74 g/mol
CAS Number2728499-18-9
IUPAC Name3,4-Dihydro-2H-thiochromen-6-ylmethanamine hydrochloride
SMILES NotationC1CC2=C(C=CC(=C2)CN)SC1.Cl
Purity≥95% (HPLC)

The thiopyran ring exists in a partially saturated conformation (3,4-dihydro-2H configuration), reducing aromaticity and introducing conformational flexibility. This structural flexibility may enhance binding interactions with biological targets, such as enzymes or receptors.

Physicochemical Characteristics

The compound is a white to off-white crystalline solid with a melting point range of 210–215°C (decomposition). It exhibits high solubility in polar solvents:

  • Water: ~50 mg/mL at 25°C

  • Ethanol: ~30 mg/mL at 25°C

  • Dimethyl Sulfoxide (DMSO): >100 mg/mL at 25°C

The hydrochloride salt dissociates in aqueous solutions, yielding the free amine (pKa ≈ 9.2) and chloride ions. Its logP (octanol-water partition coefficient) is estimated at 1.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Preparation

Synthetic Pathways

The synthesis of 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)methanamine hydrochloride typically involves a multi-step sequence:

Step 1: Construction of the Benzothiopyran Core Thiopyran rings are synthesized via cyclocondensation of thiol-containing precursors. For example, reacting 6-bromo-3,4-dihydro-2H-1-benzothiopyran with thiourea under acidic conditions forms the thiopyran intermediate.

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